N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040633-99-5
VCID: VC5762739
InChI: InChI=1S/C19H15ClFN3O3/c1-27-17-7-5-13(20)10-16(17)22-19(26)15-6-8-18(25)24(23-15)11-12-3-2-4-14(21)9-12/h2-10H,11H2,1H3,(H,22,26)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F
Molecular Formula: C19H15ClFN3O3
Molecular Weight: 387.8

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040633-99-5

Cat. No.: VC5762739

Molecular Formula: C19H15ClFN3O3

Molecular Weight: 387.8

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1040633-99-5

Specification

CAS No. 1040633-99-5
Molecular Formula C19H15ClFN3O3
Molecular Weight 387.8
IUPAC Name N-(5-chloro-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C19H15ClFN3O3/c1-27-17-7-5-13(20)10-16(17)22-19(26)15-6-8-18(25)24(23-15)11-12-3-2-4-14(21)9-12/h2-10H,11H2,1H3,(H,22,26)
Standard InChI Key HWGDQMCQTYFFHW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a pyridazine ring substituted at position 1 with a 3-fluorobenzyl group and at position 3 with a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl group. Key structural elements include:

  • Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient characteristics that enhance reactivity with biological targets.

  • 3-Fluorobenzyl substituent: Introduces steric bulk and lipophilicity, potentially improving blood-brain barrier penetration.

  • Carboxamide linkage: Facilitates hydrogen bonding with enzymatic active sites, a common feature in kinase inhibitors and antimicrobial agents .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H15ClFN3O3\text{C}_{19}\text{H}_{15}\text{ClFN}_3\text{O}_3
Molecular Weight387.8 g/mol
IUPAC Name1-[(3-Fluorophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-6-oxopyridazine-3-carboxamide
SMILES NotationCOC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F

Synthetic Methodologies and Challenges

Proposed Synthetic Routes

The synthesis likely involves sequential functionalization of the pyridazine core:

  • Pyridazine ring formation: Cyclocondensation of hydrazine derivatives with 1,4-diketones or via [4+2] cycloadditions.

  • N-Alkylation: Introduction of the 3-fluorobenzyl group using benzyl halides under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Carboxamide coupling: Reaction of pyridazine-3-carboxylic acid with 5-chloro-2-methoxyaniline using coupling agents like EDCI/HOBt.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Strategies
CyclizationHydrazine hydrate, ethanol, refluxMicrowave-assisted synthesis
N-Alkylation3-Fluorobenzyl chloride, K2_2CO3_3, DMF, 80°CPhase-transfer catalysis
AmidationEDCI, HOBt, DCM, rtUltrasonic irradiation for rate enhancement

Purification and Analytical Challenges

  • Solubility issues: Limited solubility in aqueous media necessitates chromatographic purification (silica gel, eluent: ethyl acetate/hexane).

  • Stability concerns: The α,β-unsaturated carbonyl system may undergo Michael addition or hydrolysis under acidic/basic conditions.

Biological Activity and Mechanistic Insights

Antitumor Activity

Structural parallels to FDA-approved kinase inhibitors suggest potential mechanisms:

  • EGFR inhibition: The 3-fluorobenzyl group may occupy hydrophobic pockets in epidermal growth factor receptors.

  • Topoisomerase II poisoning: Stabilization of DNA-enzyme cleavage complexes via intercalation .

Table 3: Predicted Pharmacokinetic Properties

ParameterValue (Predicted)Method Used
LogP2.8XLogP3-AA
H-bond acceptors6Lipinski’s Rule
PSA98 ŲEgan’s Polar Surface Area

Research Gaps and Future Directions

Priority Investigations

  • Spectroscopic validation: Full 13^{13}C-NMR and HSQC studies to confirm regiochemistry.

  • In vitro screening: Antiviral assays against RNA viruses (e.g., SARS-CoV-2, influenza H1N1).

  • Toxicological profiling: AMES testing for mutagenicity and hERG channel binding assays.

Structural Optimization Opportunities

  • Fluorine positioning: Comparative study of ortho/meta/para-fluorobenzyl analogs on target binding.

  • Methoxy replacement: Testing ethoxy, propoxy, or cyclopropoxy groups to modulate metabolic stability.

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